Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate
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Overview
Description
Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate is an organic compound that features a benzenesulfonyl group, a bromine atom, and a hexadecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate typically involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid at controlled temperatures.
Esterification: The final step involves the esterification of the intermediate compound with methanol to form the hexadecanoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using the same synthetic routes but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.
Reduction Products: Reduction typically yields sulfinic acids or thiols.
Scientific Research Applications
Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzenesulfonyl group can act as an electrophile, while the bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives . These interactions can affect molecular pathways and biological processes, making the compound useful in research and development .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(benzenesulfonyl)amino]-2-chlorohexadecanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-[(benzenesulfonyl)amino]-2-iodohexadecanoate: Contains an iodine atom, leading to different reactivity and properties.
Methyl 3-[(benzenesulfonyl)amino]-2-fluorohexadecanoate: Fluorine substitution results in unique chemical behavior.
Uniqueness
Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are different from its chlorine, iodine, and fluorine analogs. This makes it particularly useful in certain chemical reactions and applications where bromine’s reactivity is advantageous .
Properties
CAS No. |
90159-97-0 |
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Molecular Formula |
C23H38BrNO4S |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
methyl 3-(benzenesulfonamido)-2-bromohexadecanoate |
InChI |
InChI=1S/C23H38BrNO4S/c1-3-4-5-6-7-8-9-10-11-12-16-19-21(22(24)23(26)29-2)25-30(27,28)20-17-14-13-15-18-20/h13-15,17-18,21-22,25H,3-12,16,19H2,1-2H3 |
InChI Key |
UTAZLJFKNZZADI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C(C(=O)OC)Br)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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